Cas no 782504-66-9 (2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE)

2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a 3-(trifluoromethyl)benzyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various research applications. The trifluoromethyl group contributes to increased lipophilicity and potential metabolic stability, which is advantageous in medicinal chemistry and drug development. This compound is commonly utilized as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors. Its well-defined structure and purity ensure reproducibility in experimental settings, supporting its use in analytical and synthetic chemistry studies.
2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE structure
782504-66-9 structure
Product name:2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE
CAS No:782504-66-9
MF:C13H16NF3.HCl
Molecular Weight:279.72898
MDL:MFCD08669732
CID:891568
PubChem ID:17039558

2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE 化学的及び物理的性質

名前と識別子

    • 2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE
    • 2-[[3-(trifluoromethyl)phenyl]methyl]piperidine,hydrochloride
    • BP072
    • MFCD08669732
    • AB46068
    • 2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERIDINE HYDROCHLORIDE
    • 2-[[3-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride
    • CS-0364434
    • 2-(3-(Trifluoromethyl)benzyl)piperidine hydrochloride
    • 782504-66-9
    • NHFRESSJJYDIME-UHFFFAOYSA-N
    • MDL: MFCD08669732
    • インチ: InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12;/h3-5,8,12,17H,1-2,6-7,9H2;1H
    • InChIKey: NHFRESSJJYDIME-UHFFFAOYSA-N
    • SMILES: C1CCNC(C1)CC2=CC(=CC=C2)C(F)(F)F.Cl

計算された属性

  • 精确分子量: 279.10000
  • 同位素质量: 279.1001617g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • PSA: 12.03000
  • LogP: 4.52080

2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB212931-250 mg
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
782504-66-9
250MG
€176.30 2022-09-01
TRC
T901695-50mg
2-(3-Trifluoromethyl-benzyl)-piperidine Hydrochloride
782504-66-9
50mg
$ 70.00 2022-06-02
A2B Chem LLC
AE03117-250mg
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
782504-66-9 95%
250mg
$120.00 2024-04-19
1PlusChem
1P008NNX-100mg
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
782504-66-9 95%
100mg
$70.00 2025-02-24
1PlusChem
1P008NNX-1g
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
782504-66-9 95%
1g
$276.00 2025-02-24
1PlusChem
1P008NNX-250mg
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
782504-66-9 95%
250mg
$115.00 2025-02-24
1PlusChem
1P008NNX-500mg
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
782504-66-9 95%
500mg
$176.00 2025-02-24
A2B Chem LLC
AE03117-1g
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
782504-66-9 95%
1g
$291.00 2024-04-19
A2B Chem LLC
AE03117-10g
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
782504-66-9 95%
10g
$1350.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435104-1g
2-(3-(Trifluoromethyl)benzyl)piperidine hydrochloride
782504-66-9 98%
1g
¥3837.00 2024-07-28

2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE 関連文献

2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDEに関する追加情報

2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride (CAS No. 782504-66-9)

The compound 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride, identified by the CAS registry number CAS No. 782504-66-9, is a synthetic organic compound with a complex structure that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique combination of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring. The presence of the trifluoromethyl group imparts distinctive electronic and steric properties, making this compound a valuable substrate for various chemical transformations and applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride, leveraging cutting-edge methodologies such as catalytic asymmetric synthesis and microwave-assisted reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material development. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability under physiological conditions, making it an ideal candidate for pharmacological studies.

In terms of structural analysis, the molecule exhibits a rigid framework with a piperidine ring that can undergo various functional group transformations. The trifluoromethyl group at the 3-position of the benzene ring contributes to the molecule's lipophilicity, which is crucial for its potential use as a drug candidate. Recent studies have demonstrated that this compound exhibits promising biological activity, particularly in modulating ion channels and receptors, which are critical targets in the treatment of neurological disorders and cardiovascular diseases.

The synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves a multi-step process, including nucleophilic substitution, Friedel-Crafts alkylation, and acid-base neutralization. The use of palladium-catalyzed cross-coupling reactions has significantly streamlined the synthesis process, reducing reaction times and improving product quality. These advancements have made this compound more accessible for large-scale production and subsequent applications in research and development.

From an application standpoint, this compound has shown potential in several areas. In the pharmaceutical industry, it serves as a building block for constructing bioactive molecules with tailored pharmacokinetic properties. Additionally, its unique electronic characteristics make it a candidate for use in organic electronics, where it can function as an electron-deficient component in π-conjugated systems. Recent research has explored its role in enhancing the efficiency of organic photovoltaic devices by optimizing charge transport properties.

In conclusion, 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride (CAS No. 782504-66-9) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its intricate structure, combined with advancements in synthetic methodologies and biological applications, positions it as a key player in both academic research and industrial development.

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Amadis Chemical Company Limited
(CAS:782504-66-9)2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE
A1176441
Purity:99%/99%
はかる:1g/5g
Price ($):246.0/697.0